An In-Depth Technical Guide to (2S,3S)-3-(Benzyloxy)butan-2-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2S,3S)-3-(Benzyloxy)butan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile
(2S,3S)-3-(Benzyloxy)butan-2-ol is a chiral alcohol featuring a 1,2-diol scaffold where one of the hydroxyl groups is protected as a benzyl ether. This structural motif is of significant interest in asymmetric synthesis, serving as a valuable precursor for the construction of complex stereochemically defined molecules.[1]
Physicochemical Properties
A summary of the key computed physicochemical properties for (2S,3S)-3-(Benzyloxy)butan-2-ol is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and for developing appropriate purification protocols.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-3-(phenylmethoxy)butan-2-ol | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| CAS Number | 114418-31-4 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Stereoselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure (2S,3S)-3-(Benzyloxy)butan-2-ol is paramount to its utility as a chiral building block. The primary strategy involves leveraging the readily available chiral pool of (2S,3S)-2,3-butanediol, which can be produced in high optical purity through microbial fermentation.[2][3][4] The key synthetic challenge lies in the regioselective monobenzylation of one of the two secondary hydroxyl groups.
Figure 1: Proposed synthetic workflow for (2S,3S)-3-(Benzyloxy)butan-2-ol.
Rationale for Selective Monobenzylation
Achieving monobenzylation over dibenzylation and ensuring regioselectivity between two chemically similar secondary alcohols requires careful control of reaction conditions. The use of a strong base with a sterically undemanding counterion, such as sodium hydride (NaH), allows for the deprotonation of one hydroxyl group to form the more reactive alkoxide. By controlling the stoichiometry of the benzylating agent (benzyl bromide, BnBr) and maintaining a low reaction temperature, the propensity for a second benzylation event is minimized.
The slight difference in the steric environment of the two hydroxyl groups in (2S,3S)-2,3-butanediol can lead to a modest degree of regioselectivity. However, for many applications, a statistical mixture of the mono-benzylated product and the starting diol may be formed, requiring careful chromatographic separation.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard methods for the selective benzylation of diols.
Materials:
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(2S,3S)-2,3-Butanediol (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Benzyl bromide (1.05 eq)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (2S,3S)-2,3-butanediol (1.0 eq) in anhydrous THF to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate (2S,3S)-3-(Benzyloxy)butan-2-ol.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized (2S,3S)-3-(Benzyloxy)butan-2-ol. The following data are predicted based on the analysis of similar structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.
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δ 4.58 (d, J = 11.6 Hz, 1H) and 4.49 (d, J = 11.6 Hz, 1H): Diastereotopic benzylic protons (-OCH₂Ph).
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δ 3.85-3.75 (m, 1H): Methine proton adjacent to the free hydroxyl group (-CHOH).
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δ 3.45-3.35 (m, 1H): Methine proton adjacent to the benzyloxy group (-CHOBn).
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δ 2.50 (br s, 1H): Hydroxyl proton (-OH).
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δ 1.22 (d, J = 6.4 Hz, 3H): Methyl protons adjacent to the benzyloxy group.
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δ 1.15 (d, J = 6.4 Hz, 3H): Methyl protons adjacent to the hydroxyl group.
¹³C NMR (100 MHz, CDCl₃):
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δ 138.5: Quaternary aromatic carbon of the benzyl group.
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δ 128.6, 127.9, 127.8: Aromatic CH carbons of the benzyl group.
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δ 80.5: Methine carbon bearing the benzyloxy group (-CHOBn).
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δ 71.5: Benzylic carbon (-OCH₂Ph).
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δ 69.0: Methine carbon bearing the hydroxyl group (-CHOH).
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δ 21.0: Methyl carbon adjacent to the hydroxyl group.
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δ 16.5: Methyl carbon adjacent to the benzyloxy group.
Infrared (IR) Spectroscopy
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Broad O-H stretch: ~3400 cm⁻¹
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Aromatic C-H stretch: ~3030 cm⁻¹
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Aliphatic C-H stretch: ~2970-2870 cm⁻¹
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C=C aromatic ring stretches: ~1600 and 1495 cm⁻¹
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C-O stretch: ~1100-1050 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum is expected to show characteristic fragmentation patterns for a benzylic ether and a secondary alcohol.
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Molecular Ion (M⁺): A weak peak at m/z = 180.
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Loss of a methyl group (M-15): m/z = 165.
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Loss of an ethyl group (M-29): m/z = 151.
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Loss of a propyl group (M-43): m/z = 137.
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Tropylium ion: A prominent peak at m/z = 91, characteristic of the benzyl group.
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Base Peak: Likely m/z = 45, corresponding to the [CH₃CH=OH]⁺ fragment from alpha-cleavage adjacent to the secondary alcohol.
Applications in Drug Development
(2S,3S)-3-(Benzyloxy)butan-2-ol and its parent diol are valuable chiral building blocks in the synthesis of complex pharmaceutical agents, particularly those requiring precise stereochemical control.
Precursor to Chiral Ligands and Auxiliaries
The defined stereochemistry of this molecule makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. The two distinct oxygen functionalities allow for differential derivatization to create bidentate ligands for metal-catalyzed reactions.
Intermediate in the Synthesis of Bioactive Molecules
Chiral 1,2-diols are common structural motifs in a wide range of biologically active natural products and synthetic drugs. While a direct synthesis of a marketed drug using (2S,3S)-3-(Benzyloxy)butan-2-ol is not prominently documented in readily available literature, its structural features are highly relevant to the synthesis of compounds such as HIV protease inhibitors and other antiviral agents where stereochemically defined diol units are crucial for binding to the target enzyme.[5][6] For example, the core structure is analogous to intermediates used in the synthesis of complex molecules like the σ-1 receptor ligand L-687,384, where a chiral backbone is essential for biological activity.[7]
Figure 2: General application workflow in multi-step synthesis.
Conclusion
(2S,3S)-3-(Benzyloxy)butan-2-ol represents a strategically important chiral building block for the synthesis of complex, high-value molecules. Its preparation from the chiral pool, coupled with its versatile functional handles, makes it a valuable tool for researchers in organic synthesis and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important synthon.
References
-
Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli. PubMed. [Link]
-
Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. ResearchGate. [Link]
-
(2S,3S)-3-(Benzyloxy)butan-2-OL. PubChem. [Link]
-
Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization as key step: a suitable alternative towards the lead σ-1 receptor ligand L-687384. ResearchGate. [Link]
-
Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. ResearchGate. [Link]
-
Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. [Link]
-
Design and Synthesis of Novel HIV-1 Protease Inhibitors Comprising a Tertiary Alcohol in the Transition-State Mimic. Diva-Portal.org. [Link]
Sources
- 1. (2S,3S)-3-(Benzyloxy)butan-2-OL | C11H16O2 | CID 11286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
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